

An In-depth Technical Guide to 1,2,3,4-Tetraoxotetralin Dihydrate (Oxoline)

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Compound of Interest

Compound Name: 1,2,3,4-Tetraoxotetralin dihydrate

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Executive Summary

This technical guide provides a comprehensive overview of **1,2,3,4-Tetraoxotetralin dihydrate**, a compound with a notable history in antiviral research and application. Also known by its synonym Oxoline, this molecule was first developed in the Soviet Union and has been used as a topical antiviral agent. This document collates the available scientific information regarding its discovery, historical context, physicochemical properties, synthesis, and proposed mechanism of action. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the history and properties of antiviral compounds.

Introduction and Historical Context

1,2,3,4-Tetraoxotetralin dihydrate, widely known as Oxoline (Оксолин), is a synthetic compound with a history rooted in Soviet-era antiviral research.

Discovery and Development

The development of Oxoline was a result of the pioneering work in antiviral chemotherapy led by Grigory Nikolaevich Pershin.^[1] Research into the compound's properties was conducted throughout the 1970s at the All-Union Scientific Research Institute of Influenza in the USSR.^[2] In 1970, Oxoline and its ointment formulation were officially registered as medicinal products in the Russian Soviet Federative Socialist Republic (RSFSR), with the registration numbers 70/728/1 and 70/728/2.^[2]

Early studies in 1969 at the Lviv Research Institute of Epidemiology and Microbiology, as well as by the Central Sanitary and Epidemiological Station of the USSR Ministry of Health, indicated that Oxoline possessed prophylactic efficacy against influenza and other viral infections.[2] These findings led to its widespread use as a topical nasal ointment for the prevention of respiratory viral illnesses.

Physicochemical Properties

1,2,3,4-Tetraoxotetralin dihydrate is a white to creamy-white crystalline powder.[2] It is known to be readily soluble in water; however, its aqueous solutions are unstable and are prone to darkening in alkaline conditions.[2] The dihydrate form is the preferred state for its use in pharmaceutical preparations.[2]

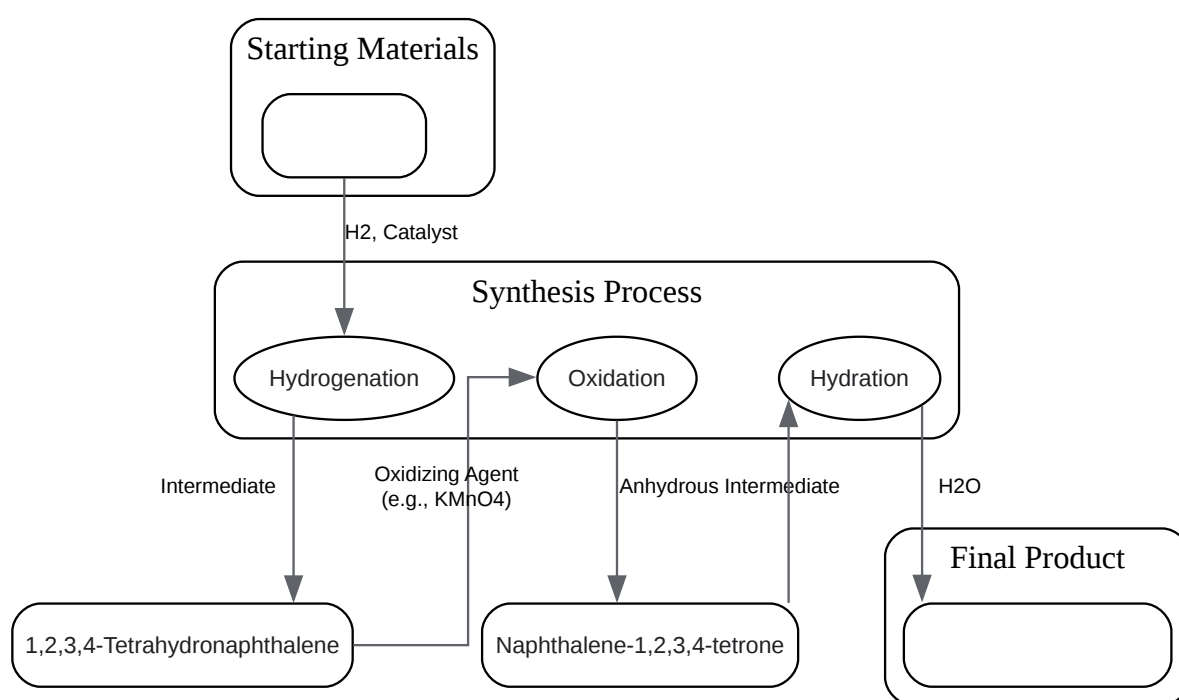
While specific quantitative data for the dihydrate is not consistently available across common chemical databases, the properties of the closely related anhydrous form (naphthalene-1,2,3,4-tetrone) and the parent compound (naphthalene) are provided below for reference.

Property	Value (Anhydrous Form)	Value (Dihydrate Form)	Reference
Molecular Formula	C ₁₀ H ₄ O ₄	C ₁₀ H ₄ O ₄ ·2H ₂ O	[3]
Molecular Weight	188.14 g/mol	224.17 g/mol	[3]
CAS Number	30266-58-1	34333-95-4	[3][4]
Appearance	-	White to creamy-white crystalline powder	[2]
Solubility in Water	-	Readily soluble	[2]
Boiling Point	394.6 °C at 760 mmHg	Not Available	[4]
Density	1.538 g/cm ³	Not Available	[4]
Flash Point	175 °C	Not Available	[4]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1,2,3,4-Tetraoxotetralin dihydrate** are not readily available in contemporary peer-reviewed literature. Historical synthesis methods are likely documented in Soviet-era chemical and pharmaceutical journals and texts, such as G.N. Pershin's 1973 book, "Chemotherapy of Viral Infections".^[5]

A plausible synthetic pathway involves the oxidation of a tetrahydronaphthalene precursor. The general workflow for such a chemical synthesis is outlined below.



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A plausible synthetic workflow for **1,2,3,4-Tetraoxotetralin dihydrate**.

General Experimental Protocol for Oxidation of 1,2,3,4-Tetrahydronaphthalene (Illustrative)

Disclaimer: This is an illustrative protocol based on general organic chemistry principles and not from a verified specific synthesis of Oxoline.

- **Dissolution:** Dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent system, such as a mixture of an organic solvent and water, to facilitate the reaction with the oxidizing agent.
- **Oxidation:** Add a strong oxidizing agent, such as potassium permanganate (KMnO_4), to the solution. The reaction is typically carried out under controlled temperature conditions. The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate.
- **Workup:** Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then neutralized with a suitable acid.
- **Isolation of Anhydrous Product:** The aqueous solution is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude anhydrous product, naphthalene-1,2,3,4-tetrone.
- **Hydration:** The anhydrous product is then recrystallized from water to form the dihydrate.
- **Purification:** The resulting crystals of **1,2,3,4-Tetraoxotetralin dihydrate** are collected by filtration, washed with cold water, and dried.

Mechanism of Action and Biological Activity

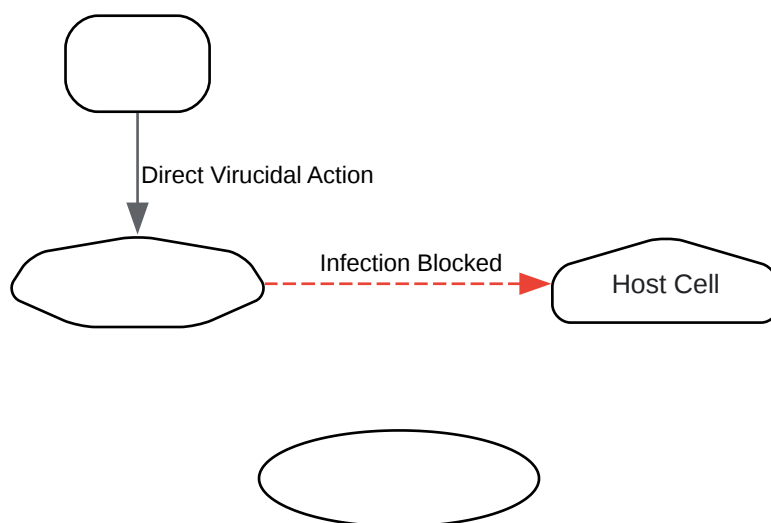
The primary application of **1,2,3,4-Tetraoxotetralin dihydrate** has been as a topical antiviral agent.

Proposed Antiviral Mechanism

It is proposed that Oxoline exerts a direct virucidal effect on viruses, particularly the influenza virus, upon contact.^[6] The mechanism is thought to involve the inactivation of the virus, thereby preventing its ability to infect host cells. Additionally, it is suggested that the compound can inhibit viral replication within the host cells.^[6] The broad antiviral activity is reported to include activity against Herpes simplex, adenoviruses, and the viruses responsible for infectious warts and molluscum contagiosum.^[6]

It is important to note that while Oxoline has a long history of use, its efficacy has not been substantiated by modern, large-scale, randomized controlled trials.

The proposed interaction of Oxoline with a virus particle can be visualized as a direct action on the virus, preventing its entry into host cells.



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Proposed mechanism of viral inactivation by Oxoline.

Applications and Usage

The primary application of **1,2,3,4-Tetraoxotetralin dihydrate** has been in the form of a topical ointment.

- Prophylaxis of Viral Infections: A 0.25% nasal ointment has been widely used for the prevention of influenza and other acute respiratory viral infections.[2]
- Treatment of Viral Dermatoses: A 3% ointment has been used for the treatment of various skin conditions caused by viruses, such as warts and molluscum contagiosum.[2]
- Ophthalmic Applications: It has also been used in the treatment of viral eye infections like adenoviral keratoconjunctivitis.

Conclusion

1,2,3,4-Tetraoxotetralin dihydrate, or Oxoline, represents a significant chapter in the history of antiviral drug development, particularly within the Soviet Union. Its long-standing use as a topical prophylactic and therapeutic agent for a variety of viral infections highlights the early

efforts in the field of antiviral chemotherapy. While its clinical efficacy awaits validation by contemporary research standards, its history and proposed mechanism of action provide valuable insights for researchers and professionals in the ongoing search for novel antiviral agents. Further investigation into its synthesis and biological activity could yet reveal new applications for this historical compound.

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